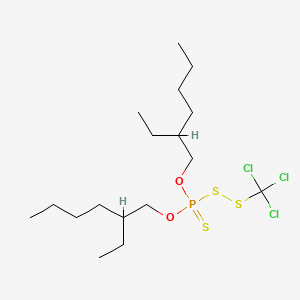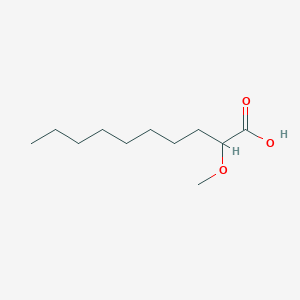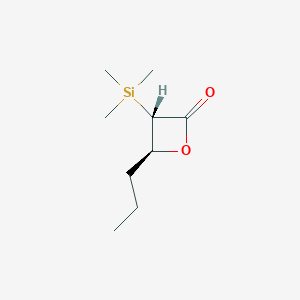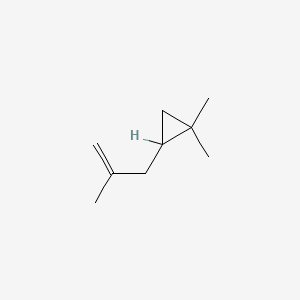![molecular formula C13H13NO6-2 B14473182 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate CAS No. 65410-86-8](/img/structure/B14473182.png)
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate is an organic compound characterized by its complex structure, which includes a benzene ring substituted with carboxylate and dimethylaminoethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with a benzene-1,4-dicarboxylate derivative under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The compound’s electrophilic and nucleophilic sites allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The benzene ring and its substituents play a crucial role in determining the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the dimethylaminoethoxy group but lacks the benzene ring and carboxylate groups.
Benzene-1,4-dicarboxylate: Contains the benzene ring and carboxylate groups but lacks the dimethylaminoethoxy group.
Uniqueness
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, from organic synthesis to industrial production.
Properties
CAS No. |
65410-86-8 |
|---|---|
Molecular Formula |
C13H13NO6-2 |
Molecular Weight |
279.24 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxycarbonyl]terephthalate |
InChI |
InChI=1S/C13H15NO6/c1-14(2)5-6-20-13(19)10-7-8(11(15)16)3-4-9(10)12(17)18/h3-4,7H,5-6H2,1-2H3,(H,15,16)(H,17,18)/p-2 |
InChI Key |
BNQBCMYYYWYIJW-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)CCOC(=O)C1=C(C=CC(=C1)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)



oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)

![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)



